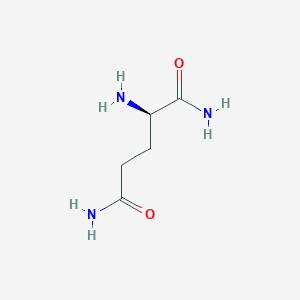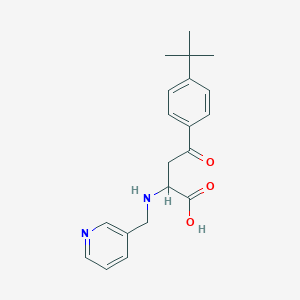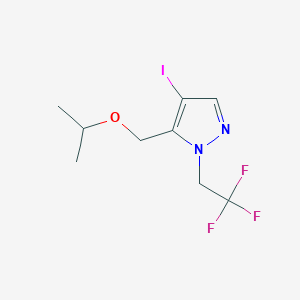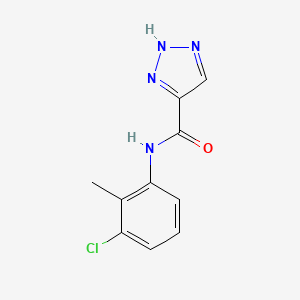
D-glutaminamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-glutaminamide is a derivative of glutamine, an amino acid that plays a crucial role in various biological processes . It’s a compound that can be used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves enzymatic reactions. Enzymes such as D-hydantoinase, N-acyl-D-amino acid amidohydrolase, D-amino acid amidase, D-aminopeptidase, D-peptidase, L-amino acid oxidase, D-amino acid aminotransferase, and D-amino acid dehydrogenase can be used for D-amino acids synthesis by kinetic resolution or asymmetric amination . The D-amino acid dehydrogenase method is particularly noteworthy as it produces D-amino acid in a one-step reaction and takes environment and atom economics into consideration .Molecular Structure Analysis
The molecular structure of this compound is related to its physicochemical properties and its role in various biological processes . The structural gene consists of 1,473 bp and codes for a protein of 491 amino acids .Chemical Reactions Analysis
Glutamine, from which this compound is derived, can spontaneously deamidate under physiological conditions . This deamidation can modulate protein function and is involved in various metabolic pathways .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are related to its molecular structure and its role in various biological processes . These properties include molecular weight, solubility, and stability .Applications De Recherche Scientifique
1. Nutritional Support and Safety
- Nutritional Support in Humans: Glutamine-enriched parenteral nutrition is well-tolerated and shows no signs of toxicity in normal humans, making it a safe component in nutritional support. Plasma glutamine concentrations increase significantly with administration, without significant changes in potentially toxic metabolites like ammonia and glutamate (Lowe et al., 1990).
2. Therapeutic Effects in Gastrointestinal Disorders
- Trophic and Cytoprotective Effects: Glutamine demonstrates trophic and cytoprotective effects on small bowel and colonic mucosal cells, suggesting its potential in treating gastrointestinal disorders. It has shown metabolic and clinical efficacy in selected patient groups, although its routine clinical use remains controversial (Ziegler et al., 2000).
3. Role in Cancer Metabolism and Therapy
- Cancer Metabolism: Glutamine metabolism plays a significant role in cancer, as cancer cells often exhibit glutamine addiction. This presents potential opportunities for therapeutic interventions targeting glutaminolysis in cancer treatment (Altman et al., 2016).
4. Influence on Inflammatory Responses and Immune Regulation
- Inflammation and Diabetes: Dietary glutamine supplementation can modulate gene expressions of inflammatory mediators and cytokines, suggesting its role in inflammatory responses and immune regulation, as observed in a study on diabetic rats (Tsai et al., 2012).
5. Impact on Muscle Metabolism and Diseases
- Muscle Metabolism in Duchenne Muscular Dystrophy: Glutamine affects glucose metabolism in Duchenne muscular dystrophy (DMD) children, indicating its potential role in modulating whole-body glutamine-glucose metabolism in genetically determined diseases like DMD (Letellier et al., 2013).
6. Effects on Intestinal Health and Stress Responses
- Intestinal Health in Poultry: Glutamine supplementation can alleviate heat stress-induced intestinal issues in broilers, suggesting its role in promoting epithelial cell proliferation and maintaining intestinal barrier function under stress (Wu et al., 2018).
7. Potential in Psychiatric Disorders
- Role in Schizophrenia and Depression: D-Serine, a potent co-agonist at the NMDA glutamate receptor, implicates glutamine in the treatment of psychiatric disorders such as schizophrenia and depression. Studies suggest its effectiveness in reducing cognitive dysfunction associated with these conditions (MacKay et al., 2019).
Mécanisme D'action
The mechanism of action of D-glutaminamide is related to its role in glutamine metabolism. Glutamine plays a fundamental role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the TCA cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Orientations Futures
The future directions of D-glutaminamide research are likely to focus on its role in glutamine metabolism and its potential therapeutic applications. Given its important role in cell metabolism, the ability to monitor and model the glutamine metabolic pathways are highlighted . Furthermore, the potential of this compound in the treatment of diseases such as diabetes is being explored .
Propriétés
IUPAC Name |
(2R)-2-aminopentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c6-3(5(8)10)1-2-4(7)9/h3H,1-2,6H2,(H2,7,9)(H2,8,10)/t3-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGISIDBXHGCDW-GSVOUGTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@H](C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347595 |
Source


|
| Record name | (2R)-2-Aminopentanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110926-64-2 |
Source


|
| Record name | (2R)-2-Aminopentanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2411182.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411186.png)

![N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2411191.png)

![3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2411196.png)
![N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2411198.png)


![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411202.png)


